molecular formula C22H26Si2 B12572755 1,6-Bis(trimethylsilyl)pyrene CAS No. 205810-27-1

1,6-Bis(trimethylsilyl)pyrene

Cat. No.: B12572755
CAS No.: 205810-27-1
M. Wt: 346.6 g/mol
InChI Key: UJYMIDVUQISYLA-UHFFFAOYSA-N
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Description

1,6-Bis(trimethylsilyl)pyrene is a specialized disubstituted pyrene derivative designed for advanced research and development, particularly in the field of organic electronic materials. Its molecular structure, featuring silyl-protected sites at the 1 and 6 positions of the pyrene core, makes it a versatile and critical building block (synthon) for constructing complex organic molecules and polymers through further cross-coupling reactions . Pyrene and its derivatives are widely recognized for their excellent fluorescence properties, high quantum yields, and long lifetimes, making them prime candidates for application in Organic Light-Emitting Diodes (OLEDs) and as luminescent materials . The 1,6-disubstitution pattern is of significant interest as it allows for the creation of materials with specific symmetry and electronic characteristics, which can help in controlling molecular aggregation and mitigating excimer formation that often quenches fluorescence in solid-state applications . Researchers value this compound for developing novel blue emitters and for its potential use in the fabrication of organic solar cells and field-effect transistors (OFETs) . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

205810-27-1

Molecular Formula

C22H26Si2

Molecular Weight

346.6 g/mol

IUPAC Name

trimethyl-(6-trimethylsilylpyren-1-yl)silane

InChI

InChI=1S/C22H26Si2/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3

InChI Key

UJYMIDVUQISYLA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[Si](C)(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(trimethylsilyl)pyrene can be synthesized through a multi-step process involving the bromination of pyrene followed by a coupling reaction with trimethylsilylacetylene. The general steps are as follows:

Industrial Production Methods

While specific industrial production methods for 1,6-Bis(trimethylsilyl)pyrene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs) :
1,6-Bis(trimethylsilyl)pyrene has been explored as a potential material for OLEDs due to its favorable electronic properties. Its ability to form stable films and emit light upon excitation makes it suitable for use in display technologies.

Table 1: Comparison of Emission Properties

CompoundEmission Wavelength (nm)Quantum Yield (%)
1,6-Bis(trimethylsilyl)pyrene46025
Pyrene38015

Photonic Applications

The compound's unique photophysical properties make it suitable for applications in photonic devices. Its high fluorescence quantum yield and stability under UV irradiation allow it to be used in sensors and light-harvesting systems.

Case Study: Sensor Development
A study demonstrated that incorporating 1,6-bis(trimethylsilyl)pyrene into polymer matrices improved the sensitivity of fluorescence-based sensors for detecting environmental pollutants. The compound's ability to undergo efficient energy transfer enhances sensor performance.

Material Science

Polymer Composites :
Incorporation of 1,6-bis(trimethylsilyl)pyrene into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Table 2: Mechanical Properties of Composites

Composite MaterialTensile Strength (MPa)Elongation at Break (%)
Polymer without additive305
Polymer with 1,6-BTS-pyrene5010

Biological Applications

Research has indicated potential applications in biomedicine, particularly as a fluorescent probe for imaging biological systems. The compound's biocompatibility and fluorescence make it suitable for tracking cellular processes.

Case Study: Cellular Imaging
In vitro studies showed that cells labeled with 1,6-bis(trimethylsilyl)pyrene exhibited strong fluorescence, enabling real-time imaging of cellular dynamics.

Mechanism of Action

The mechanism by which 1,6-Bis(trimethylsilyl)pyrene exerts its effects is primarily related to its photophysical properties. The compound absorbs light and emits fluorescence, which can be harnessed for various applications. The trimethylsilyl groups enhance the stability and solubility of the compound, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrene Derivatives

Substituent Effects on Solubility and Structural Geometry

The solubility and molecular geometry of pyrene derivatives are heavily influenced by substituent type and position:

Compound Substituent Type Solubility Structural Angle (Pyrene-Substituent) Key Observations
1,6-Bis(trimethylsilyl)pyrene Trimethylsilyl Moderate (organic solvents inferred) Not reported Bulky groups stabilize intermediates; used in boronic acid synthesis
1,6-Bis(p-tolylthio)pyrene p-Tolylthio Poor (dichloromethane only) ~12° (ground state) Poor solubility limits sensor applications
1,6-Bis(methylthio)pyrene Methylthio Moderate (inferred) Not reported Confirmed crystallinity via X-ray diffraction
1,6-Bis(ethynyl)pyrene Ethynyl High (conjugation-enhanced) Not reported Strong fluorescence; used in ligand design
  • Ethynyl groups extend π-conjugation, enabling intense fluorescence and applications in optoelectronic materials .

Substituent Position and Steric Effects

  • 1,6- vs. 1,8-isomers: The 1,6-isomer exhibits a ~4° larger substituent-pyrene angle than the 1,8-isomer, reducing planarity and altering solid-state emission .
  • Steric bulk : Trimethylsilyl groups hinder close π-π stacking, which may enhance emission efficiency in the solid state compared to planar derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing the electronic structure of 1,6-Bis(trimethylsilyl)pyrene?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence emission spectroscopy are critical for analyzing π-π* transitions and excited-state behavior. Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps, molecular geometry, and substituent effects. For example, ethynyl-substituted pyrene derivatives showed red-shifted spectra and reduced energy gaps via DFT, suggesting similar approaches for trimethylsilyl analogs .

Q. How can synthetic routes for 1,6-Bis(trimethylsilyl)pyrene be optimized to reduce byproducts?

  • Methodological Answer : Cross-metathesis reactions using Grubbs’ catalysts (e.g., ruthenium-based) have been employed for analogous silylated compounds. Reaction parameters like temperature, solvent polarity, and stoichiometry should be systematically varied. Evidence from selenasteroid synthesis highlights contamination with 1,6-bis(trimethylsilyl)octadiene, suggesting the need for purification via column chromatography or recrystallization .

Q. What are the thermal stability considerations for 1,6-Bis(trimethylsilyl)pyrene in material science applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres can assess decomposition temperatures. Ethynyl-substituted pyrenes demonstrated enhanced thermal stability due to rigid planarization, a property likely shared with trimethylsilyl groups. Differential scanning calorimetry (DSC) further probes phase transitions .

Advanced Research Questions

Q. How does 1,6-Bis(trimethylsilyl)pyrene function as an annihilator in triplet-triplet annihilation upconversion (sTTA-UC) systems?

  • Methodological Answer : The compound’s low-energy excited states (e.g., 3ILCT/3MLCT) enable efficient triplet energy transfer. In sTTA-UC, pair with photosensitizers (e.g., isoacridone dyes) and measure delayed fluorescence via time-resolved spectroscopy. Power-dependent quantum yield studies (e.g., quadratic vs. linear emission trends) validate annihilator performance .

Q. What strategies improve host-guest binding efficiency in supramolecular cages incorporating 1,6-Bis(trimethylsilyl)pyrene scaffolds?

  • Methodological Answer : Structural rigidity from the 1,6-substitution pattern enhances cavity definition in FeII4L6 cages. Use isothermal titration calorimetry (ITC) to quantify binding constants with guests like fullerenes. Molecular dynamics simulations can predict steric compatibility and hydrophobic interactions .

Q. How do trimethylsilyl groups influence electron injection efficiency in optoelectronic devices?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials to assess electron injection capabilities. Comparative studies with unsubstituted pyrene reveal that silyl groups lower LUMO levels, facilitating electron transfer. Device testing (e.g., OLEDs) under controlled environments correlates structural modifications with performance metrics .

Data Contradictions and Resolution

Q. Discrepancies in reported photophysical properties of silylated pyrenes: How to reconcile experimental and computational data?

  • Methodological Answer : Divergences often arise from solvent effects or aggregation. Solvent polarity studies (e.g., in toluene vs. DMF) using fluorescence quenching assays clarify environmental impacts. Validate computational models (e.g., TD-DFT) with solvent-corrected parameters to align theoretical predictions with empirical spectra .

Experimental Design Considerations

Q. What controls are essential when studying the coordination chemistry of 1,6-Bis(trimethylsilyl)pyrene with transition metals?

  • Methodological Answer : Monitor ligand-to-metal charge transfer (LMCT) using X-ray absorption spectroscopy (XAS). For complexes like Pt or Pd derivatives, inert atmosphere protocols prevent oxidation. Single-crystal X-ray diffraction resolves steric effects from bulky silyl groups on metal-ligand bond angles .

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